molecular formula C15H12F3N3O3 B1581819 N-((2-((3-(Trifluoromethyl)phenyl)amino)pyridin-3-yl)carbonyl)glycine CAS No. 23869-84-3

N-((2-((3-(Trifluoromethyl)phenyl)amino)pyridin-3-yl)carbonyl)glycine

Cat. No. B1581819
CAS RN: 23869-84-3
M. Wt: 339.27 g/mol
InChI Key: VSQYJUFDGJFASD-UHFFFAOYSA-N
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Description

N-((2-((3-(Trifluoromethyl)phenyl)amino)pyridin-3-yl)carbonyl)glycine is a chemical compound that has been gaining attention in the field of scientific research due to its potential applications in various areas.

Mechanism Of Action

N-((2-((3-(Trifluoromethyl)phenyl)amino)pyridin-3-yl)carbonyl)glycine works by inhibiting the activity of certain enzymes and receptors in the body, which are involved in the inflammatory response. It has been found to modulate the activity of various cytokines and chemokines, which are involved in the regulation of the immune system.

Biochemical And Physiological Effects

N-((2-((3-(Trifluoromethyl)phenyl)amino)pyridin-3-yl)carbonyl)glycine has been found to have several biochemical and physiological effects, including the inhibition of pro-inflammatory cytokines, the modulation of the immune response, and the reduction of oxidative stress. It has also been found to have neuroprotective effects, and has shown promise in the treatment of various neurological disorders.

Advantages And Limitations For Lab Experiments

N-((2-((3-(Trifluoromethyl)phenyl)amino)pyridin-3-yl)carbonyl)glycine has several advantages for lab experiments, including its high potency and selectivity, and its ability to cross the blood-brain barrier. However, it also has some limitations, including its potential toxicity and the need for further studies to determine its long-term effects.

Future Directions

There are several future directions for the study of N-((2-((3-(Trifluoromethyl)phenyl)amino)pyridin-3-yl)carbonyl)glycine. These include further studies on its mechanism of action, its potential applications in the treatment of various diseases, and the development of new derivatives with improved efficacy and safety profiles. Additionally, further studies are needed to determine the long-term effects of this compound and to assess its potential for use in clinical settings.
In conclusion, N-((2-((3-(Trifluoromethyl)phenyl)amino)pyridin-3-yl)carbonyl)glycine is a promising compound with potential applications in various areas of scientific research. Its anti-inflammatory and neuroprotective properties make it a promising candidate for the treatment of various diseases, and further studies are needed to determine its full potential.

Scientific Research Applications

N-((2-((3-(Trifluoromethyl)phenyl)amino)pyridin-3-yl)carbonyl)glycine has been extensively studied for its potential applications in various areas of scientific research. It has been found to have anti-inflammatory and analgesic properties, and has shown promise in the treatment of various diseases such as Alzheimer's disease, Parkinson's disease, and multiple sclerosis.

properties

IUPAC Name

2-[[2-[3-(trifluoromethyl)anilino]pyridine-3-carbonyl]amino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12F3N3O3/c16-15(17,18)9-3-1-4-10(7-9)21-13-11(5-2-6-19-13)14(24)20-8-12(22)23/h1-7H,8H2,(H,19,21)(H,20,24)(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSQYJUFDGJFASD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NC2=C(C=CC=N2)C(=O)NCC(=O)O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12F3N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30178569
Record name N-((2-((3-(Trifluoromethyl)phenyl)amino)pyridin-3-yl)carbonyl)glycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30178569
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

339.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((2-((3-(Trifluoromethyl)phenyl)amino)pyridin-3-yl)carbonyl)glycine

CAS RN

23869-84-3
Record name N-[[2-[[3-(Trifluoromethyl)phenyl]amino]-3-pyridinyl]carbonyl]glycine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=23869-84-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-((2-((3-(Trifluoromethyl)phenyl)amino)pyridin-3-yl)carbonyl)glycine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023869843
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-((2-((3-(Trifluoromethyl)phenyl)amino)pyridin-3-yl)carbonyl)glycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30178569
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-[[2-[[3-(trifluoromethyl)phenyl]amino]pyridin-3-yl]carbonyl]glycine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.041.730
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name N-((2-((3-(TRIFLUOROMETHYL)PHENYL)AMINO)PYRIDIN-3-YL)CARBONYL)GLYCINE
Source FDA Global Substance Registration System (GSRS)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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